
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide, a compound belonging to the class of pyridazinone derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3, with a molecular weight of 395.5 g/mol. The compound features a quinoline backbone, which is known for its diverse biological properties, and a pyridazinone moiety that enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C21H25N5O3 |
Molecular Weight | 395.5 g/mol |
Structure | Pyridazinone derivative |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study published in PMC highlighted that derivatives of imidazole, closely related to this compound, demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involved apoptosis induction and modulation of apoptotic proteins such as Bax and Bcl-2, which are critical in regulating cell death pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It potentially binds to cellular receptors, altering signaling pathways that promote cell survival.
- Gene Expression Modulation : Influences the expression of genes associated with apoptosis and immune responses.
Antimicrobial and Anti-inflammatory Properties
Apart from its anticancer potential, this compound has been explored for antimicrobial and anti-inflammatory activities. Pyridazinone derivatives are known for their ability to modulate inflammatory responses and exhibit antimicrobial properties against various pathogens.
Study 1: Antiproliferative Effects on Cancer Cells
In a comparative study, the compound was evaluated alongside established chemotherapeutic agents like 5-FU and MTX. Results showed that it induced a higher rate of apoptosis in HeLa cells compared to these traditional drugs, suggesting its potential as an effective anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the ethoxyphenyl group significantly influenced the biological activity of the compound. Variations in substituents on the phenyl ring were found to enhance cytotoxicity against cancer cells, indicating the importance of structural optimization for therapeutic efficacy .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-31-19-10-7-18(8-11-19)21-13-14-23(29)28(27-21)16-15-25-24(30)22-12-9-17-5-3-4-6-20(17)26-22/h3-14H,2,15-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGGZAOFHRBKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.